

Spectroscopic Profile of 2'-Fluorobiphenyl-3-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2'-Fluorobiphenyl-3-carboxylic acid

Cat. No.: B022265

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This technical guide provides a detailed overview of the expected spectroscopic data for **2'-Fluorobiphenyl-3-carboxylic acid** (CAS No. 103978-23-0). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), alongside standardized experimental protocols for data acquisition.

Chemical Structure and Properties

- IUPAC Name: **2'-Fluorobiphenyl-3-carboxylic acid**
- Molecular Formula: $C_{13}H_9FO_2$
- Molecular Weight: 216.21 g/mol
- CAS Number: 103978-23-0

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2'-Fluorobiphenyl-3-carboxylic acid**. These predictions are based on the analysis of its chemical structure and comparison with data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.0 - 13.0	br s	1H	-COOH
~8.2 - 8.3	d	1H	Ar-H
~7.8 - 7.9	d	1H	Ar-H
~7.5 - 7.6	t	1H	Ar-H
~7.3 - 7.5	m	3H	Ar-H
~7.1 - 7.2	t	1H	Ar-H

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~170 - 175	-COOH
~158 - 162 (d, ^1JCF)	C-F
~125 - 145	Ar-C

Table 3: Predicted ^{19}F NMR Data (470 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
-110 to -120	Ar-F

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic acid dimer)
~1700	Strong	C=O stretch (Carboxylic acid)
~1600, ~1480	Medium	C=C stretch (Aromatic)
~1250	Strong	C-O stretch
~1200	Strong	C-F stretch
900-950	Broad	O-H bend (out-of-plane)

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
216	High	[M] ⁺ (Molecular Ion)
199	Medium	[M - OH] ⁺
171	High	[M - COOH] ⁺
152	Medium	[M - COOH - F] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2'-Fluorobiphenyl-3-carboxylic acid** in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

- ^1H NMR Acquisition:
 - Acquire the spectrum at a probe temperature of 298 K.
 - Use a 30-degree pulse width with a relaxation delay of 1.0 second.
 - Collect 16 scans with an acquisition time of 4 seconds.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Use a 30-degree pulse width with a relaxation delay of 2.0 seconds.
 - Collect 1024 scans.
- ^{19}F NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Use a 30-degree pulse width with a relaxation delay of 1.0 second.
 - Collect 64 scans.
- Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply a line broadening of 0.3 Hz for ^1H spectra and 1.0 Hz for ^{13}C and ^{19}F spectra before Fourier transformation. Phase and baseline correct the spectra manually. Calibrate the ^1H and ^{13}C spectra to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding 1-2 mg of **2'-Fluorobiphenyl-3-carboxylic acid** with approximately 100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:

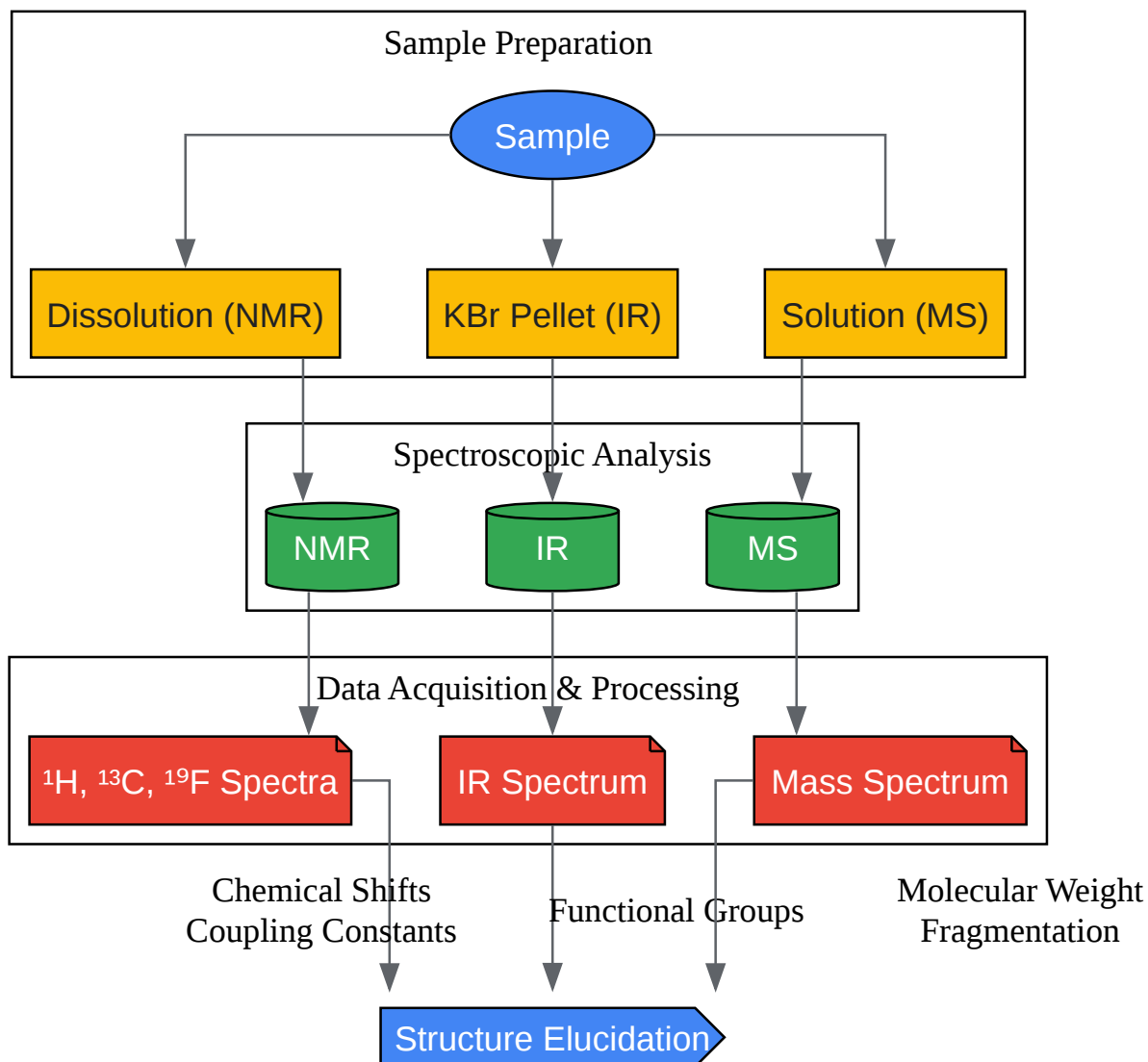
- Record the spectrum over a range of 4000-400 cm^{-1} .
- Co-add 32 scans at a resolution of 4 cm^{-1} .
- Collect a background spectrum of a blank KBr pellet and subtract it from the sample spectrum.
- Data Processing: Process the spectrum using the instrument's software to identify peak positions and intensities.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **2'-Fluorobiphenyl-3-carboxylic acid** in methanol directly into the ion source via a heated probe or through a gas chromatograph (GC-MS).
- Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.
- Data Acquisition:
 - Set the ionization energy to 70 eV.
 - Scan a mass range of m/z 40-300.
 - Maintain the ion source temperature at 230 °C and the quadrupole temperature at 150 °C.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

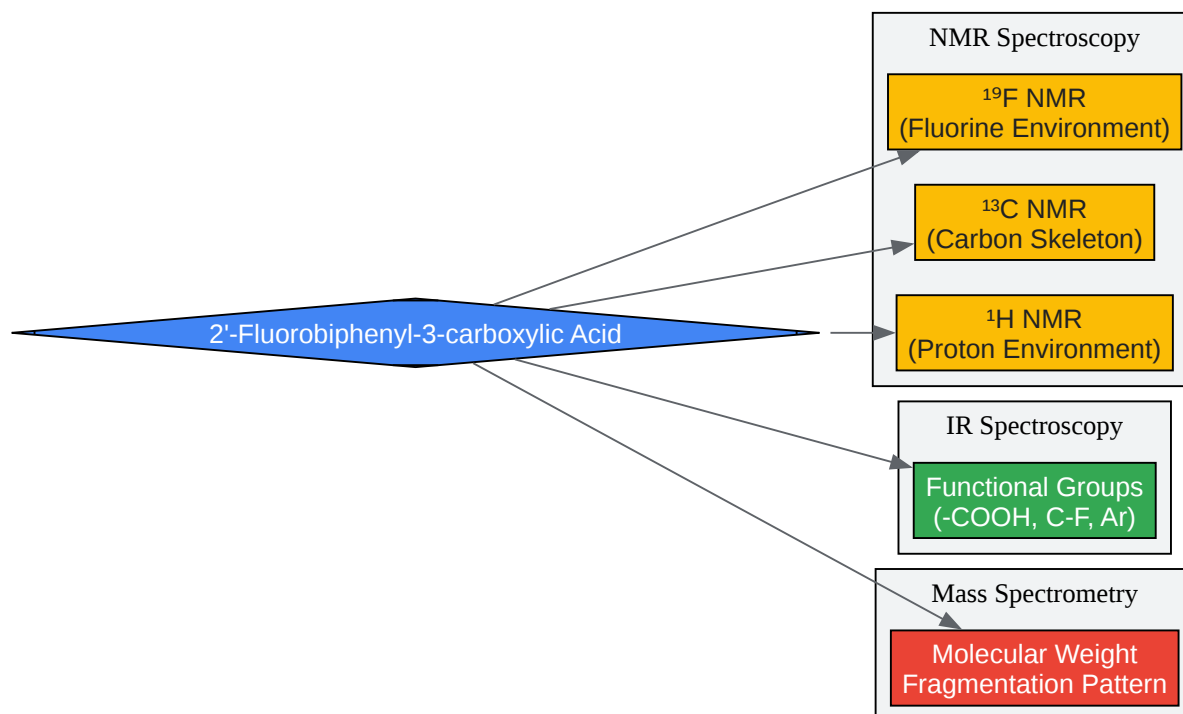
Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the spectroscopic analysis of **2'-Fluorobiphenyl-3-carboxylic acid**.



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Caption: Experimental workflow for the spectroscopic analysis of a chemical compound.



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Caption: Relationship between the molecular structure and its spectroscopic data.

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